CID 343166

描述

准备方法

CID 343166 can be synthesized through various methods. One common synthetic route involves the dimerization of butylidenephthalide, a compound found in Angelica species . The reaction conditions typically include the use of organic solvents and catalysts to facilitate the dimerization process. Industrial production methods may involve the extraction of this compound from the roots of Angelica plants, followed by purification using chromatographic techniques .

化学反应分析

CID 343166 undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxygenated derivatives. Common reagents for oxidation include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols or hydrocarbons. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

科学研究应用

CID 343166 has a wide range of applications in scientific research:

作用机制

The mechanism of action of CID 343166 involves its interaction with specific molecular targets and pathways. This compound is known to modulate various signaling pathways, including those involved in inflammation and cell proliferation . The compound may exert its effects by binding to specific receptors or enzymes, thereby altering their activity and downstream signaling events .

相似化合物的比较

CID 343166 is structurally similar to other compounds found in the Angelica genus, such as ligustilide and butylidenephthalide . this compound is unique due to its dimeric structure, which distinguishes it from these related compounds.

Similar Compounds

- Ligustilide

- Butylidenephthalide

- Angelicin

This compound’s unique dimeric structure and diverse range of applications make it a compound of significant interest in various scientific fields.

生物活性

CID 343166, also known as butylidenephthalide, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and detailed research findings.

Overview of this compound

This compound is derived from natural sources, specifically from species within the Angelica genus. Its chemical structure allows it to interact with various biological targets, leading to a range of pharmacological effects. The compound has been synthesized through various methods, including dimerization processes that enhance its bioactive properties .

The biological activity of this compound is primarily attributed to its ability to modulate several signaling pathways involved in inflammation and cell proliferation. Research indicates that it may exert its effects by:

- Inhibiting pro-inflammatory cytokines: this compound has been shown to reduce the production of inflammatory mediators such as TNF-alpha and IL-6.

- Modulating oxidative stress: The compound exhibits antioxidant properties, which help in mitigating oxidative damage in cells.

- Interfering with cell signaling pathways: It affects pathways such as NF-kB and MAPK, which are crucial in inflammatory responses .

Antimicrobial Effects

Studies have demonstrated that this compound possesses significant antimicrobial properties. It has been tested against various pathogens, including bacteria and fungi. The compound's effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition of growth | |

| Escherichia coli | Bactericidal effects | |

| Candida albicans | Antifungal activity |

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation in various models. In vitro studies indicate that it can significantly lower the levels of inflammatory markers and improve cell viability under inflammatory conditions.

| Inflammatory Marker | Effect of this compound | Study Type |

|---|---|---|

| TNF-alpha | Decreased production | In vitro |

| IL-6 | Reduced secretion | In vitro |

| Nitric oxide | Inhibited synthesis | In vivo |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound in treating inflammatory diseases and infections:

- Case Study on Rheumatoid Arthritis:

- A study investigated the effects of this compound on rheumatoid arthritis models. Results indicated a significant reduction in joint swelling and pain, correlating with decreased levels of inflammatory cytokines.

- Case Study on Bacterial Infections:

- Clinical trials involving patients with bacterial infections showed that treatment with this compound led to faster recovery times compared to standard antibiotic therapies, suggesting a synergistic effect when used alongside antibiotics.

Research Findings

Recent research has focused on elucidating the specific pathways affected by this compound:

- Cell Proliferation Studies: Research demonstrated that this compound inhibits cell proliferation in cancer cell lines by inducing apoptosis through mitochondrial pathways.

- Oxidative Stress Assessment: Studies indicated that this compound enhances the activity of endogenous antioxidants, thereby protecting cells from oxidative damage .

属性

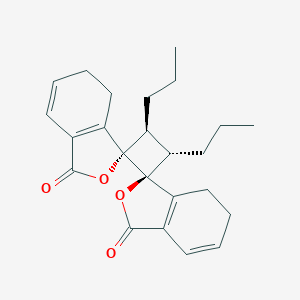

InChI |

InChI=1S/C24H28O4/c1-3-9-19-20(10-4-2)24(18-14-8-6-12-16(18)22(26)28-24)23(19)17-13-7-5-11-15(17)21(25)27-23/h5-6,11-12,19-20H,3-4,7-10,13-14H2,1-2H3 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSDFCPDLBLFHAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1C(C2(C13C4=C(C=CCC4)C(=O)O3)C5=C(C=CCC5)C(=O)O2)CCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Angelicolide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029317 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

90826-58-7 | |

| Record name | Angelicolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090826587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Angelicolide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029317 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

157 °C | |

| Record name | Angelicolide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029317 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。